molecular formula C13H13BrClNO3S2 B2473167 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide CAS No. 1795472-58-0

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide

Cat. No.: B2473167
CAS No.: 1795472-58-0
M. Wt: 410.73
InChI Key: SCULRBQVNWLHAA-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. Compounds based on the 5-bromothiophene-2-sulfonamide scaffold have demonstrated potent activity against challenging, multidrug-resistant bacterial pathogens. Specifically, closely related 5-bromo-N-alkylthiophene-2-sulfonamides have shown exceptional efficacy against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147, a critical-priority pathogen, with one study reporting a potent MIC value of 0.39 µg/mL and MBC of 0.78 µg/mL . The proposed mechanism of action for this antibacterial activity involves the inhibition of essential bacterial folate synthesis, a classic target of sulfonamides, which act as competitive antagonists of 4-aminobenzoic acid (PABA) . Beyond antibacterial applications, the thiophene-sulfonamide structure is a privileged pharmacophore in enzyme inhibition. Structural analogs have been investigated as potent inhibitors of human carbonic anhydrase isoforms (CAIs), with some derivatives exhibiting inhibition in the subnanomolar to nanomolar range against hCA II, IX, and XII, suggesting potential for research in areas such as cancer and other diseases . Furthermore, sulfonamide compounds have also been reported to act as inhibitors of human methionine aminopeptidase 2, a target relevant in anti-angiogenesis research . The unique substitution pattern of this compound, featuring a 2-chlorophenyl group and a methoxyethyl side chain, is designed to optimize lipophilicity and binding interactions with biological targets, making it a valuable chemical tool for probing disease mechanisms and structure-activity relationships. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO3S2/c1-19-11(9-4-2-3-5-10(9)15)8-16-21(17,18)13-7-6-12(14)20-13/h2-7,11,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCULRBQVNWLHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromothiophene-2-sulfonamide.

    Side Chain Attachment: The next step involves the introduction of the 2-(2-chlorophenyl)-2-methoxyethyl group. This can be done through a nucleophilic substitution reaction where the sulfonamide nitrogen attacks an appropriate electrophile, such as a chloromethyl ether derivative of the desired side chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Can lead to sulfonic acids or other oxidized derivatives.

    Reduction: Can produce amines or other reduced forms.

    Coupling: Leads to the formation of biaryl compounds.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including multidrug-resistant organisms.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of thiophene-based compounds, 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae ST147, highlighting its potential as an effective antibacterial agent .

CompoundMIC (μg/mL)Target Bacteria
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide0.39Klebsiella pneumoniae
Control (Ciprofloxacin)VariesVarious

Anticancer Potential

The anticancer properties of thiophene derivatives are also notable. Compounds similar to 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

Research has shown that certain thiophene derivatives can effectively inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a related compound was found to induce apoptosis in HeLa cells, with IC50 values indicating significant cytotoxicity at low concentrations .

CompoundIC50 (μM)Cancer Cell Line
Related Thiophene Derivative10HeLa
Control (Doxorubicin)VariesVarious

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) 5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (Compound 9 in )
  • Structural Difference : The nitrogen substituent is a 3-oxocyclohexyl group instead of the 2-(2-chlorophenyl)-2-methoxyethyl chain.
  • Synthesis : Achieved via hypervalent iodine-catalyzed conjugate addition with cyclohex-2-en-1-one (81% yield).
  • Implications : The cyclic ketone group may enhance solubility compared to the aromatic chlorophenyl group in the target compound.
b) N-((5-Bromothiophen-2-yl)sulfonyl)acetamide ()
  • Structural Difference : An acetyl group replaces the ethylamine side chain.
  • Synthesis : Derived from acetylation of 5-bromothiophene-2-sulfonamide using acetic anhydride.
c) 5-Bromo-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide ()
  • Structural Difference : A triazole ring linked to a 3-chlorobenzyl group replaces the methoxyethyl side chain.
  • Implications : The triazole moiety introduces hydrogen-bonding capabilities, which may enhance antimicrobial activity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight H-Bond Donors/Acceptors Key Features
Target Compound C₁₃H₁₂BrClNO₃S₂ ~437.7 g/mol 2/5 Chlorophenyl group enhances lipophilicity.
5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide C₁₀H₁₂BrNO₃S₂ 378.2 g/mol 2/5 Cyclohexanone improves aqueous solubility.
5-Bromo-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide C₁₃H₁₀BrClN₄O₂S₂ 477.7 g/mol 2/6 Triazole moiety enhances target binding.

Biological Activity

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's chemical structure includes a thiophene ring, a sulfonamide group, and halogenated phenyl groups, which contribute to its unique biological properties. The presence of bromine and chlorine atoms can enhance the compound's reactivity and interaction with biological targets.

The biological activity of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. Similar thiophene derivatives have been shown to exhibit:

  • Anticancer Activity : Compounds in this class can inhibit cancer cell proliferation by targeting key signaling pathways.
  • Antimicrobial Properties : They often demonstrate efficacy against resistant bacterial strains, making them potential candidates for antibiotic development.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Recent studies have highlighted the biological activity of thiophene derivatives, including 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide. Below is a summary of findings from relevant research:

Activity Target/Pathway Effect Reference
AnticancerEGFR/VEGFR pathwaysInhibition of cell proliferation
AntimicrobialKlebsiella pneumoniae ST147MIC: 0.39 µg/mL
Anti-inflammatoryCytokine signalingReduction in inflammation

Case Studies

  • Anticancer Studies : A study demonstrated that thiophene derivatives could inhibit the growth of various cancer cell lines by targeting the epidermal growth factor receptor (EGFR). The compound exhibited lower IC50 values compared to traditional chemotherapeutics, indicating higher potency against tumor cells .
  • Antimicrobial Efficacy : Research on 5-bromo-N-alkylthiophene-2-sulfonamides showed significant antibacterial activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 µg/mL, highlighting its potential as an alternative treatment for antibiotic-resistant infections .
  • Inflammatory Response Modulation : In vitro studies indicated that this class of compounds could effectively reduce levels of pro-inflammatory cytokines in activated macrophages, suggesting their utility in treating inflammatory diseases .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is influenced by its chemical structure. Studies suggest that the compound is stable under physiological conditions and exhibits favorable absorption characteristics. Metabolic pathways involve interactions with liver enzymes, affecting the compound's bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide, and how are intermediates characterized?

  • The compound is typically synthesized via multi-step reactions, starting with the formation of a hydroxy-methoxyphenyl intermediate. A key step involves coupling the thiophene-2-sulfonyl chloride derivative with the amine-containing intermediate under basic conditions . Microwave-assisted synthesis (e.g., 60°C, THF, Pd catalysts) has been used to improve reaction efficiency and yield in analogous sulfonamide compounds .
  • Characterization : X-ray crystallography and NMR spectroscopy are critical for confirming molecular structure, particularly for resolving stereochemical ambiguities in the methoxyethyl and chlorophenyl groups .
Reaction Step Reagents/Conditions Key Observations
Intermediate Formation4-Methoxyphenol, NaOH, THFHydroxy-methoxyphenyl intermediate
Sulfonamide CouplingThiophene-2-sulfonyl chloride, Et3N, 0–5°CProduct isolation via EtOAc extraction
BrominationNBS (N-bromosuccinimide), DMF, 50°CRegioselective bromination at C5

Q. How is the compound’s purity assessed, and what analytical techniques are prioritized?

  • High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity assessment. NMR (¹H/¹³C) is essential for verifying functional groups, such as the sulfonamide linkage and methoxyethyl substituent . Conflicting NOESY data may arise due to conformational flexibility in the methoxyethyl chain, requiring complementary techniques like X-ray diffraction for resolution .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Optimizing reaction conditions (e.g., microwave irradiation, 300 W, 10 min) enhances coupling efficiency for brominated thiophene derivatives . Catalytic systems involving Pd(PPh₃)₂Cl₂ and CuI improve cross-coupling reactions with aryl ethynyl intermediates . Solvent choice (e.g., THF over DCM) and base selection (Et3N vs. K₂CO₃) also impact yields.

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs in targeting glioma cells?

  • Substituting the bromine atom at C5 with electron-withdrawing groups (e.g., Cl, CF₃) enhances blood-brain barrier permeability in U87MG glioma cell studies. The 2-methoxyethyl group’s orientation influences receptor binding affinity, as shown in molecular docking studies with analogous sulfonamides . SAR data for similar compounds suggest that the chloro-phenyl moiety contributes to cytotoxicity (IC₅₀ values < 10 µM) .

Q. How can contradictory biological activity data be resolved when testing the compound across different cell lines?

  • Discrepancies in IC₅₀ values may arise from variations in cell membrane permeability or off-target effects. Dose-response assays with metabolic inhibitors (e.g., cyclosporine A for P-glycoprotein inhibition) can clarify transport mechanisms . Comparative studies with isotopic labeling (³H/¹⁴C) track intracellular accumulation, aiding in mechanistic validation .

Q. What computational methods are effective in predicting the compound’s interaction with carbonic anhydrase IX?

  • Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict binding modes. For example, the sulfonamide group coordinates with Zn²⁺ in the enzyme’s active site, while the bromothiophene moiety stabilizes hydrophobic interactions . Free energy perturbation (FEP) analysis quantifies substituent effects on binding affinity .

Data Contradiction Analysis

Q. Why do NMR spectra of the compound show unexpected splitting patterns in the methoxyethyl region?

  • Dynamic rotational isomerism in the methoxyethyl chain can cause splitting due to slow exchange on the NMR timescale. Variable-temperature NMR (e.g., 25°C to −40°C) slows conformational changes, simplifying the spectrum . X-ray structures of related compounds confirm gauche and antiperiplanar conformers, explaining this behavior .

Comparative Studies

Q. How does the compound’s stability under acidic conditions compare to non-brominated analogs?

  • The bromine atom at C5 increases electron density on the thiophene ring, reducing susceptibility to acid-catalyzed hydrolysis. Stability studies (pH 1–7, 37°C) show >90% integrity after 24 hours, whereas non-brominated analogs degrade by ~40% under identical conditions .

Methodological Recommendations

Q. What protocols are recommended for large-scale synthesis without compromising purity?

  • Continuous-flow chemistry systems minimize side reactions and improve scalability. For example, flow reactors with Pd-coated channels achieve >85% yield in Suzuki-Miyaura couplings for bromothiophene derivatives . Post-synthesis purification via recrystallization (ethanol/water) ensures >99% purity .

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